4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine
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Overview
Description
4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine is an organic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a bromine atom, a cyclopropylmethyl group, an isopropyl group, a methoxy group, and a methyl group attached to a pyridine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine can be achieved through several synthetic routes. One common method involves the bromination of a suitable pyridine precursor. The reaction typically employs molecular bromine or other brominating agents such as N-bromosuccinimide (NBS) under controlled conditions . The cyclopropylmethyl group can be introduced via a cyclopropanation reaction, which involves the reaction of an aldehyde or ketone with a suitable cyclopropylmethylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the pyridine ring to a piperidine ring using hydrogenation catalysts.
Common Reagents and Conditions
Bromination: Molecular bromine, N-bromosuccinimide (NBS)
Cyclopropanation: Cyclopropylmethylating agents, aldehydes, or ketones
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogenation catalysts (e.g., palladium on carbon)
Major Products Formed
Substitution: Various substituted pyridine derivatives
Oxidation: Carbonyl-containing pyridine derivatives
Reduction: Piperidine derivatives
Scientific Research Applications
4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups can participate in various biochemical interactions, including binding to enzymes or receptors, leading to modulation of their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(bromomethyl)-4-cyano-5-ethoxy-2-(ethoxy carbonyl)-5-oxo-3-alkyl-pent-1-en-1-ylidene
- 3-(4-(Bromomethyl)phenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Uniqueness
4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20BrNO |
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Molecular Weight |
298.22 g/mol |
IUPAC Name |
4-bromo-5-(cyclopropylmethyl)-2-methoxy-6-methyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C14H20BrNO/c1-8(2)12-13(15)11(7-10-5-6-10)9(3)16-14(12)17-4/h8,10H,5-7H2,1-4H3 |
InChI Key |
RVMCPUHCTQLNRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)OC)C(C)C)Br)CC2CC2 |
Origin of Product |
United States |
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